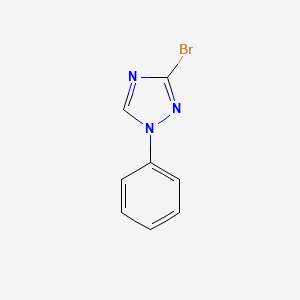![molecular formula C15H17N B12064876 2-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12064876.png)
2-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethanamine is an organic compound that belongs to the class of amines It features a biphenyl structure with a methyl group at the 4’ position and an ethanamine group attached to the 4 position of the biphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethanamine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 4-bromo-1-methylbenzene and phenylboronic acid in the presence of a palladium catalyst.
Introduction of the Ethanamine Group: The biphenyl compound is then subjected to a Friedel-Crafts acylation reaction with chloroacetyl chloride to introduce the ethanoyl group. This is followed by reduction using lithium aluminum hydride (LiAlH4) to yield the ethanamine derivative.
Industrial Production Methods
In an industrial setting, the production of 2-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethanamine may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
2-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethanamine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Secondary or tertiary amines.
Aplicaciones Científicas De Investigación
2-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanamine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule. The biphenyl structure provides hydrophobic interactions, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethanol: Similar structure but with a hydroxyl group instead of an amine group.
4’-Methyl-[1,1’-biphenyl]-4-carboxylic acid: Contains a carboxylic acid group instead of an ethanamine group.
4’-Methyl-[1,1’-biphenyl]-4-ylmethanamine: Similar structure but with a methanamine group instead of an ethanamine group.
Uniqueness
2-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethanamine is unique due to its specific combination of a biphenyl core with an ethanamine group, providing a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring specific binding interactions and solubility characteristics.
Propiedades
Fórmula molecular |
C15H17N |
|---|---|
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
2-[4-(4-methylphenyl)phenyl]ethanamine |
InChI |
InChI=1S/C15H17N/c1-12-2-6-14(7-3-12)15-8-4-13(5-9-15)10-11-16/h2-9H,10-11,16H2,1H3 |
Clave InChI |
SVWPBAPOQQSFBZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-Hexadecanoyloxy-3-[hydroxy-(2,3,4,5,6-pentahydroxycyclohexyl)oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B12064811.png)


![4-[4-(Benzyloxy)phenoxy]-3-chloroaniline](/img/structure/B12064821.png)







![2-[4-(3,4-Difluorophenyl)phenyl]ethan-1-amine](/img/structure/B12064870.png)
